2,7-Dicyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
2,7-Dicyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds.
Mechanism of Action
Target of Action
The primary target of 2,7-Dicyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . This can lead to the arrest of the cell cycle, preventing the proliferation of cancer cells .
Pharmacokinetics
Similar compounds have shown suitable pharmacokinetic properties .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation . This is achieved through the alteration of cell cycle progression and the induction of apoptosis within cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the presence of other compounds, the pH of the environment, and the temperature .
Preparation Methods
The synthesis of 2,7-Dicyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the reaction of cyclopropylamine with pyrazole derivatives under specific conditions. One common method includes the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
2,7-Dicyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,7-Dicyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
2,7-Dicyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- 5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 5-Phenyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrazide
Properties
IUPAC Name |
2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-13(18)10-5-11(8-3-4-8)16-12(14-10)6-9(15-16)7-1-2-7/h5-8H,1-4H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIAHZOOCCYGKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC3=CC(=NN23)C4CC4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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